Boc-3,5-二碘-酪氨酸-ome

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

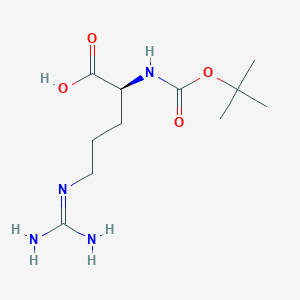

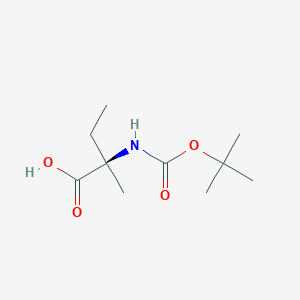

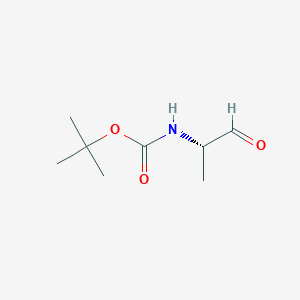

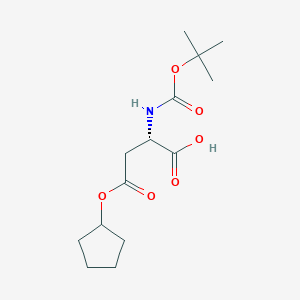

Boc-3,5-diiodo-Tyr-OMe is a derivative of (di)halogenated tyrosines . It is also known as N-t-butoxycarbonyl-3,5-diiodo-L-tyrosine methyl ester . Its molecular formula is C15H19I2NO5 .

Molecular Structure Analysis

The molecular structure of Boc-3,5-diiodo-Tyr-OMe consists of 15 carbon atoms, 19 hydrogen atoms, 2 iodine atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

Boc-3,5-diiodo-Tyr-OMe has a molecular weight of 547.12 g/mol. More detailed physical and chemical properties are not provided in the available sources.科学研究应用

合成和修饰

- Boc-3,5-二碘-酪氨酸-ome 和类似的酪氨酸衍生物被用于合成阿片肽模拟物,为开发新型合成阿片配体提供了潜力 (Bender 等人,2015).

- 此类化合物已被掺入肽的形成中,增强了它们的结构多样性和在医学研究中的潜在应用 (Borg 等人,1999).

放射性标记和生物活性研究

- Boc-3,5-二碘-酪氨酸-ome 已用于合成用于生物学研究的放射性标记化合物,例如用于研究激素活性和受体结合的三联肽和碘化肽 (Charon 等人,1984).

肽纳米管形成

- 该化合物在肽自组装成纳米管中发挥作用,促进了纳米技术和材料科学的进步 (Ray 等人,2004).

阿尔茨海默病研究

- 酪氨酸的修饰,包括 Boc-3,5-二碘-酪氨酸-ome 等衍生物,已被研究其对肽自组装的影响,这在阿尔茨海默病研究中具有重要意义 (Bera 等人,2014).

基于肽的药物开发

- 它是基于氨基酸的亚膦酸配体开发中的关键组成部分,该配体在合成新型基于肽的药物中至关重要 (Galka & Kraatz, 2003).

超分子化学

- 该化合物有助于形成肽中的超分子双螺旋,这是超分子化学中重要的研究领域 (Jana 等人,2011).

癌症研究

- 其衍生物已被用于合成具有潜在抗癌特性的化合物,如肽 YSL,该肽在癌细胞研究中显示出存活时间延长 (Ding 等人,2004).

肽中的结构分析

- Boc-3,5-二碘-酪氨酸-ome 辅助研究肽中的芳香相互作用,这对于理解肽的结构和功能至关重要 (Mahalakshmi 等人,2006).

阿片受体研究

- 它已被用于开发阿片模拟拮抗剂,为阿片受体研究和新型镇痛药的开发做出贡献 (Salvadori 等人,1995).

安全和危害

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Boc-3,5-diiodo-Tyr-OMe . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

The future directions of Boc-3,5-diiodo-Tyr-OMe are not explicitly mentioned in the available sources. Given its use in peptide synthesis , it may continue to be a valuable reagent in the field of peptide and protein research. Further studies could explore its potential applications in other areas of biochemistry and molecular biology.

作用机制

Target of Action

Boc-3,5-diiodo-tyr-ome is a derivative of dihalogenated tyrosines The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known that halogenated tyrosines, such as boc-3,5-diiodo-tyr-ome, can interact with various biological targets, potentially altering their function .

Biochemical Pathways

Derivatives of dihalogenated tyrosines are known to be involved in various signaling pathways .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-3,5-diiodo-tyr-ome. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to store it at -20°C , suggesting that temperature can affect its stability.

属性

IUPAC Name |

methyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19I2NO5/c1-15(2,3)23-14(21)18-11(13(20)22-4)7-8-5-9(16)12(19)10(17)6-8/h5-6,11,19H,7H2,1-4H3,(H,18,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSAEUWOAILRMR-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,5-diiodo-tyr-ome | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)

![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)